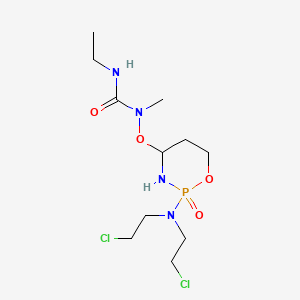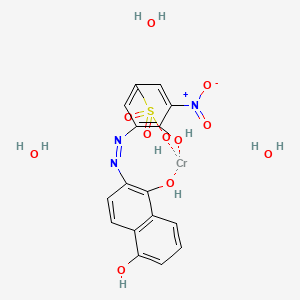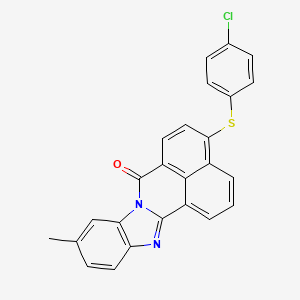
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one is a heterotetracyclic compound that combines fused benzimidazole and isoquinoline moieties. This compound exhibits broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one often involves the use of metal reagents and catalysts. One of the earliest comprehensive synthetic routes was provided by Sun and LaVoie in 1996 . Recent developments have focused on improving product selectivity, purity, and cost-effectiveness, as well as incorporating green methods to support environmental and safety improvements .
Industrial Production Methods
Industrial production methods for this compound typically involve visible-light-driven cascade radical cyclization processes. These methods provide efficient and practical routes for the synthesis of various derivatives under mild reaction conditions with excellent functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts and visible-light-mediated photoredox catalysts. The conditions for these reactions are typically mild, supporting the synthesis of complex polycyclic hydrocarbons .
Major Products
The major products formed from these reactions are various derivatives of benzimidazo-fused polycyclic compounds, which have significant pharmaceutical and industrial applications .
Scientific Research Applications
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one involves the inhibition of specific molecular targets such as topoisomerase I and the PKA catalytic subunit. These interactions disrupt essential cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazo-fused polycyclic compounds such as:
Pyrimido[1,2-a]benzimidazoles: Known for their pharmacological use and biological activity.
Isoquinoline-Fused Benzimidazoles: Exhibiting broad biological activity and used in various pharmaceutical applications.
Uniqueness
What sets 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one apart is its unique combination of benzimidazole and isoquinoline moieties, which confer a broad spectrum of biological activities and make it a versatile compound for scientific research .
Properties
CAS No. |
97416-79-0 |
|---|---|
Molecular Formula |
C25H15ClN2OS |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
15-(4-chlorophenyl)sulfanyl-7-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12(20),13,15,17-nonaen-11-one |
InChI |
InChI=1S/C25H15ClN2OS/c1-14-5-11-20-21(13-14)28-24(27-20)18-4-2-3-17-22(12-10-19(23(17)18)25(28)29)30-16-8-6-15(26)7-9-16/h2-13H,1H3 |
InChI Key |
JRSMCCXXCFDADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=C(C=C4)SC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


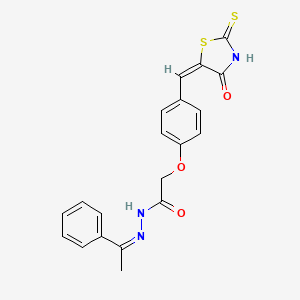
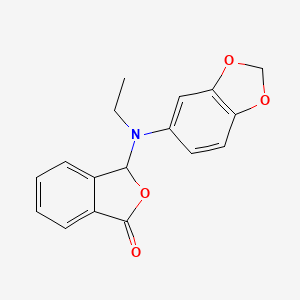
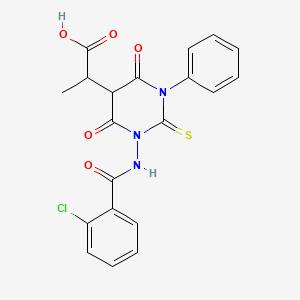


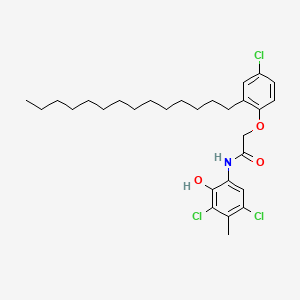
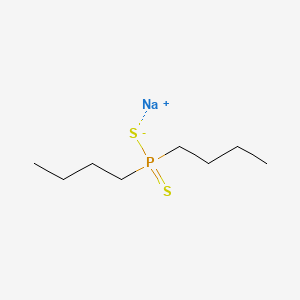




![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
